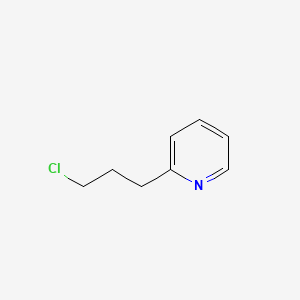

2-(3-Chloro-propyl)-pyridine

Description

Contextualization within the Chemistry of Halogenated Alkylpyridines

Halogenated alkylpyridines are a class of organic compounds characterized by a pyridine (B92270) ring substituted with at least one alkyl chain containing a halogen atom. The presence of both the aromatic, electron-deficient pyridine ring and the reactive carbon-halogen bond in the alkyl chain imparts a dual reactivity to these molecules. This makes them versatile reagents in organic synthesis.

The position of the halogenated alkyl group on the pyridine ring, as well as the nature of the halogen and the length of the alkyl chain, significantly influences the compound's reactivity and physical properties. For instance, the chlorine atom in 2-(3-Chloro-propyl)-pyridine is susceptible to nucleophilic substitution reactions, while the pyridine ring can undergo reactions at the nitrogen atom or on the ring itself. The interplay of these features is a central theme in the study of halogenated alkylpyridines.

Role as a Key Intermediate in Organic Synthesis and Heterocyclic Chemistry

This compound serves as a pivotal intermediate in the construction of a variety of heterocyclic compounds. Its utility stems from the reactive chloropropyl group, which can readily participate in reactions with nucleophiles such as amines, thiols, and alkoxides to form new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds, respectively. cymitquimica.com This reactivity allows for the facile introduction of the pyridylpropyl moiety into larger molecular frameworks.

This compound and its derivatives are instrumental in the synthesis of molecules with applications in medicinal chemistry and materials science. For example, it is a precursor in the synthesis of certain analogues of trazodone, a well-known antidepressant, by facilitating the introduction of a specific side chain. pharmaffiliates.com The ability to use this compound to build complex, polycyclic systems underscores its importance in heterocyclic chemistry. researchgate.net

Overview of Research Trajectories and Scientific Challenges

Current research involving this compound and related compounds is focused on several key areas. There is a continuous drive to develop more efficient and environmentally benign synthetic methods for these intermediates. scholarsresearchlibrary.com This includes the exploration of novel catalysts and reaction conditions to improve yields and reduce waste. scholarsresearchlibrary.com

Another significant research trajectory is the design and synthesis of new molecules derived from this compound with tailored biological activities or material properties. github.com This often involves computational studies to predict the properties of target molecules before their synthesis.

A primary scientific challenge lies in controlling the regioselectivity of reactions involving the pyridine ring, especially when multiple reactive sites are present. Furthermore, the synthesis of specific isomers of halogenated alkylpyridines can be complex, requiring multi-step procedures. Overcoming these challenges is crucial for the continued development of new and valuable compounds based on the this compound scaffold.

Interactive Data Tables

Below are interactive tables summarizing key data for this compound and a related compound.

Table 1: Physicochemical Properties of this compound Hydrochloride

| Property | Value | Source |

| Molecular Formula | C8H11Cl2N | epa.govsigmaaldrich.com |

| Average Mass | 192.08 g/mol | epa.gov |

| Monoisotopic Mass | 191.026855 g/mol | epa.gov |

| CAS Number | 17944-57-9 | epa.govsigmaaldrich.comsigmaaldrich.com |

| Form | Solid | sigmaaldrich.comsigmaaldrich.com |

Table 2: Chemical Identifiers for this compound Hydrochloride

| Identifier Type | Identifier | Source |

| InChI | 1S/C8H10ClN.ClH/c9-6-3-5-8-4-1-2-7-10-8;/h1-2,4,7H,3,5-6H2;1H | sigmaaldrich.comsigmaaldrich.com |

| InChI Key | GSMCEIJCNPSBRP-UHFFFAOYSA-N | sigmaaldrich.comsigmaaldrich.com |

| SMILES String | [H]Cl.ClCCCC1=CC=CC=N1 | sigmaaldrich.comsigmaaldrich.com |

| MDL Number | MFCD01691978 | sigmaaldrich.comsigmaaldrich.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

98773-79-6 |

|---|---|

Molecular Formula |

C8H10ClN |

Molecular Weight |

155.62 g/mol |

IUPAC Name |

2-(3-chloropropyl)pyridine |

InChI |

InChI=1S/C8H10ClN/c9-6-3-5-8-4-1-2-7-10-8/h1-2,4,7H,3,5-6H2 |

InChI Key |

JSOHEMPXGOUNET-UHFFFAOYSA-N |

SMILES |

C1=CC=NC(=C1)CCCCl |

Canonical SMILES |

C1=CC=NC(=C1)CCCCl |

Other CAS No. |

98773-79-6 |

Origin of Product |

United States |

Reaction Mechanisms and Reactivity Profiles of 2 3 Chloro Propyl Pyridine

Nucleophilic Substitution Reactions of the Chloropropyl Moiety

The primary site of reactivity on the 2-(3-chloropropyl)-pyridine molecule is the electrophilic carbon atom attached to the chlorine atom in the propyl side chain. This C-Cl bond is susceptible to attack by a wide variety of nucleophiles, leading to the displacement of the chloride ion in classic SN2 reactions. These substitutions can occur in both an intramolecular and intermolecular fashion.

Intramolecular Cyclization Pathways

The proximity of the pyridine (B92270) nitrogen to the electrophilic chloropropyl chain allows for intramolecular nucleophilic substitution, leading to the formation of a new heterocyclic ring system. A prominent example of this is the synthesis of the indolizidine skeleton. stackexchange.combeilstein-journals.org In this reaction, the lone pair of electrons on the pyridine nitrogen acts as the internal nucleophile, attacking the carbon bearing the chlorine atom. This results in the formation of a five-membered ring fused to the original pyridine ring, yielding the indolizidine core structure.

The mechanism of this cyclization is a classic intramolecular SN2 reaction. The reaction is typically facilitated by a base to deprotonate the pyridinium (B92312) salt that may form, thus regenerating the nucleophilic nitrogen. The stereochemistry of the starting material can influence the stereochemical outcome of the cyclization product.

| Reactant | Conditions | Product | Reference |

| 2-(3-chloropropyl)pyridine derivative | Base (e.g., NaH, K2CO3) | Indolizidine derivative | beilstein-journals.org |

| N-acyl-2-(3-halopropyl)dihydropyridone | Palladium catalyst, base | Benzo-fused indolizidine | beilstein-journals.org |

Intermolecular Substitution with Heteroatom Nucleophiles

The chloropropyl group of 2-(3-chloropropyl)-pyridine readily undergoes intermolecular nucleophilic substitution with a variety of heteroatom nucleophiles. These reactions are fundamental in creating more complex molecules by attaching different functional groups to the pyridine scaffold.

Reactions with Amine Nucleophiles: Primary and secondary amines are effective nucleophiles that can displace the chloride to form the corresponding N-substituted aminopropylpyridines. researchgate.netresearchgate.net These reactions are typically carried out in the presence of a base to neutralize the HCl generated. The resulting compounds are often intermediates in the synthesis of pharmacologically active molecules. nih.gov

Reactions with Thiol Nucleophiles: Thiols and their corresponding thiolates are excellent nucleophiles for SN2 reactions. The reaction of 2-(3-chloropropyl)-pyridine with a thiol results in the formation of a thioether linkage. chemrxiv.org These reactions are often performed under basic conditions to generate the more nucleophilic thiolate anion.

Reactions with Alkoxide Nucleophiles: Alkoxides, the conjugate bases of alcohols, can also serve as nucleophiles to displace the chloride, leading to the formation of ethers. These reactions are typically carried out by treating an alcohol with a strong base, such as sodium hydride, to generate the alkoxide in situ, which then reacts with the 2-(3-chloropropyl)-pyridine.

| Nucleophile | Product Type | General Reaction Conditions |

| Primary/Secondary Amines | Aminopropylpyridine | Base (e.g., triethylamine, K2CO3), solvent (e.g., acetonitrile (B52724), DMF) |

| Thiols/Thiolates | Thioether | Base (e.g., NaH, NaOH), solvent (e.g., ethanol (B145695), THF) |

| Alkoxides | Ether | Strong base (e.g., NaH), alcohol solvent |

Elimination Reactions Leading to Unsaturated Linkers

In the presence of a strong, non-nucleophilic base, 2-(3-chloropropyl)-pyridine can undergo an elimination reaction to form an unsaturated linker. This reaction competes with nucleophilic substitution. The most common mechanism for this transformation is the E2 (bimolecular elimination) mechanism. mgscience.ac.inmasterorganicchemistry.commasterorganicchemistry.com

In an E2 reaction, a base abstracts a proton from the carbon atom adjacent to the carbon bearing the leaving group (the β-carbon), while simultaneously the leaving group (chloride) departs and a double bond is formed between the α- and β-carbons. The stereochemistry of the E2 reaction is typically anti-periplanar, meaning the proton being abstracted and the leaving group are on opposite sides of the C-C bond. mgscience.ac.in The use of a bulky base can favor elimination over substitution. For 2-(3-chloropropyl)-pyridine, this would result in the formation of 2-(prop-2-en-1-yl)pyridine or 2-(prop-1-en-1-yl)pyridine, depending on which β-proton is abstracted. The use of pyridine itself as a base in conjunction with reagents like phosphorus oxychloride (POCl3) is a common method for promoting elimination reactions of alcohols, and similar principles can be applied to alkyl halides. masterorganicchemistry.comchemistrysteps.com

Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Nucleus

The pyridine ring, while aromatic, exhibits different reactivity towards electrophilic and nucleophilic substitution compared to benzene, due to the presence of the electronegative nitrogen atom. uoanbar.edu.iqquora.com

Electrophilic Aromatic Substitution: The nitrogen atom in the pyridine ring deactivates the ring towards electrophilic attack by withdrawing electron density through an inductive effect. uoanbar.edu.iqatlas.org Furthermore, under the acidic conditions often required for electrophilic aromatic substitution, the pyridine nitrogen is protonated, further deactivating the ring. uoanbar.edu.iq Consequently, electrophilic substitution on pyridine requires harsh reaction conditions. uoanbar.edu.iqmasterorganicchemistry.com When substitution does occur, it is directed to the 3- and 5-positions (meta to the nitrogen), as the intermediates for attack at the 2-, 4-, and 6-positions are significantly destabilized by placing a positive charge on the electronegative nitrogen atom. uoanbar.edu.iqquora.com The 3-chloropropyl substituent is an alkyl group, which is weakly activating and ortho-, para-directing. However, the strong deactivating effect of the pyridine nitrogen dominates, and electrophilic substitution on 2-(3-chloropropyl)-pyridine is expected to be difficult and would likely occur at the 3- or 5-position.

Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the nitrogen atom makes the pyridine ring more susceptible to nucleophilic aromatic substitution (SNAr) than benzene. stackexchange.comyoutube.comvaia.com This effect is most pronounced at the 2- and 4-positions (ortho and para to the nitrogen), as the negative charge in the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom, providing significant stabilization. stackexchange.comvaia.com In 2-(3-chloropropyl)-pyridine, the 2-position is already substituted. Therefore, if a suitable leaving group were present on the pyridine ring (e.g., a halogen), nucleophilic aromatic substitution would be expected to occur preferentially at the 4- or 6-position. The 3-chloropropyl group itself is not a leaving group in the context of SNAr.

Ring-Opening and Rearrangement Reactions

While less common for the parent 2-(3-chloropropyl)-pyridine under standard conditions, ring-opening and rearrangement reactions can be induced under specific circumstances or in more complex derivatives.

Ring-Opening Reactions: The pyridine ring is generally stable, but ring-opening can occur under forcing conditions or when the ring is activated. For example, the pyridine ring in certain rhenium(I) carbonyl complexes has been shown to undergo ring-opening. nih.gov In other heterocyclic systems, pyridine can act as a catalyst for the ring-opening of other rings, such as cyclopropenones. rsc.org While direct ring-opening of the pyridine in 2-(3-chloropropyl)-pyridine is not a typical reaction, such transformations could be envisioned in the context of its metal complexes or under pyrolytic conditions.

Rearrangement Reactions: Rearrangement reactions often involve the migration of a group to an adjacent atom, typically to form a more stable intermediate or product. While no specific rearrangement reactions of 2-(3-chloropropyl)-pyridine are widely reported, analogous rearrangements in similar systems suggest possibilities. For instance, the Cloke-Wilson rearrangement involves the transformation of cyclopropyl (B3062369) ketones into dihydrofurans, showcasing a ring-expansion rearrangement. nih.gov Carbocationic rearrangements, such as the Wagner-Meerwein rearrangement, could potentially occur if a carbocation were generated on the propyl side chain, for example, under certain solvolysis conditions, although this is less likely given the primary nature of the chloride. allrounder.ai

Mechanistic Investigations through Isotopic Labeling and Kinetic Studies

To unambiguously determine the mechanisms of the reactions described above, experimental techniques such as isotopic labeling and kinetic studies are invaluable. symeres.comimist.ma

Isotopic Labeling: Isotopic labeling involves replacing an atom in a reactant with one of its isotopes (e.g., replacing ¹H with ²H (deuterium), or ¹²C with ¹³C). symeres.comkit.edu By tracking the position of the isotope in the products, the connectivity changes during the reaction can be elucidated, providing strong evidence for a proposed mechanism. For example, in the intramolecular cyclization to form indolizidine, labeling specific positions on the chloropropyl chain could confirm the SN2 nature of the ring closure. Recently, strategies for the nitrogen isotope labeling of pyridines have been developed, which could be applied to study reactions involving the pyridine nitrogen of 2-(3-chloropropyl)-pyridine directly. nih.govnih.gov

Kinetic Studies: The study of reaction rates (kinetics) provides information about the composition of the transition state of the rate-determining step of a reaction. For example, if the rate of a nucleophilic substitution reaction of 2-(3-chloropropyl)-pyridine is found to be dependent on the concentration of both the substrate and the nucleophile, it supports an SN2 mechanism. The kinetic isotope effect (KIE), which is the change in reaction rate upon isotopic substitution, can provide further insight into bond-breaking and bond-forming steps in the transition state. symeres.com

| Technique | Application to 2-(3-chloropropyl)-pyridine Reactions | Information Gained |

| Isotopic Labeling | ||

| Deuterium (²H) Labeling | Labeling the propyl chain in elimination reactions. | To determine which proton is removed and the stereochemistry of the elimination. |

| Carbon-¹³ (¹³C) Labeling | Labeling the carbon backbone. | To trace the carbon skeleton during potential rearrangement reactions. |

| Nitrogen-¹⁵ (¹⁵N) Labeling | Labeling the pyridine nitrogen. | To study the role of the nitrogen in intramolecular cyclizations and aromatic substitution reactions. |

| Kinetic Studies | ||

| Rate Law Determination | Measuring the rate of nucleophilic substitution with varying reactant concentrations. | To distinguish between SN1 and SN2 mechanisms. |

| Kinetic Isotope Effect (KIE) | Measuring the rate of elimination using a deuterated substrate. | To determine if C-H bond breaking is involved in the rate-determining step. |

Derivatization and Structural Diversity of 2 3 Chloro Propyl Pyridine Scaffolds

Synthesis of Alkyl and Aryl Derivatives through Coupling Reactions

The formation of new carbon-carbon bonds at the pyridine (B92270) ring is a primary strategy for creating alkyl and aryl derivatives of the 2-(3-chloro-propyl)-pyridine scaffold. This is most commonly achieved through transition metal-catalyzed cross-coupling reactions. While the chloro group on the propyl side chain is generally preserved under these conditions, the pyridine ring must first be halogenated (e.g., with bromine or another chlorine atom) to serve as an electrophilic partner in these reactions.

Prominent coupling methodologies include:

Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming biaryl compounds by coupling an organoboron reagent (like an arylboronic acid) with an organohalide. organic-chemistry.orgnih.gov The reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄ or Pd(OAc)₂, and requires a base (e.g., K₃PO₄, Na₂CO₃) to activate the boronic acid. organic-chemistry.orgnih.govresearchgate.net This method is valued for its tolerance of various functional groups and its use of relatively stable and non-toxic boron reagents. organic-chemistry.org

Negishi Coupling: This reaction couples an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org Negishi coupling is highly versatile, enabling the formation of C-C bonds between sp², sp³, and sp carbon atoms. wikipedia.org It has been successfully used to prepare bipyridines and other complex structures under mild conditions. orgsyn.org The choice of catalyst, such as Pd(P(t-Bu)₃)₂ or Ni(PPh₃)₄, is crucial for achieving high yields, especially when coupling with less reactive aryl chlorides. organic-chemistry.org

Stille Coupling: Although less common for this specific application, Stille coupling, which uses organotin reagents, is another established method for creating C-C bonds in pyridine systems. orgsyn.org

These reactions are typically performed on a pre-halogenated pyridine ring (e.g., 5-bromo-2-(3-chloro-propyl)-pyridine). The choice of catalyst and reaction conditions can be optimized to achieve high yields for a variety of aryl and alkyl coupling partners. researchgate.netmdpi.com

Table 1: Examples of Coupling Reactions for Pyridine Derivatization

| Coupling Reaction | Typical Reagents | Catalyst/Conditions | Resulting Bond |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄, K₃PO₄, Dioxane/H₂O | Pyridine-Aryl |

| Negishi | Organozinc halide (R-ZnX) | Pd(OAc)₂/X-Phos or Ni(acac)₂ | Pyridine-Alkyl/Aryl |

| Stille | Organostannane (R-SnBu₃) | Pd(PPh₃)₄, LiCl, Toluene | Pyridine-Alkyl/Aryl/Vinyl |

Functional Group Interconversions on the Propyl Side Chain

The 3-chloropropyl side chain is a key site for derivatization, primarily through nucleophilic substitution of the reactive chlorine atom. This allows for the introduction of a wide range of functionalities, which can then be further modified.

Replacement of Halogen with Other Functionalities

The primary carbon-chlorine bond on the propyl chain is susceptible to nucleophilic substitution (SN2) reactions. The azide (B81097) ion (N₃⁻) is an excellent nucleophile for this purpose, readily displacing the chloride to form an alkyl azide. masterorganicchemistry.com This azide can then be easily reduced to a primary amine, providing a versatile intermediate for further synthesis. masterorganicchemistry.com

Other common nucleophiles used to displace the chloride include:

Amines: Reaction with primary or secondary amines yields secondary or tertiary amino derivatives, respectively. This is a common strategy for building molecules with specific biological targets. nih.gov

Cyanide: Introduction of a nitrile group (-CN) provides a precursor that can be hydrolyzed to a carboxylic acid or reduced to an amine. nih.gov

Thiols: Reaction with thiols or thiolate salts produces thioethers.

Piperazines: Substituted piperazines are frequently used as nucleophiles to create derivatives with applications in medicinal chemistry, such as in the synthesis of Trazodone analogs. scholarsresearchlibrary.com

The Finkelstein reaction, where the chloride is exchanged for an iodide using sodium iodide in acetone, can be employed to create a more reactive alkyl iodide intermediate, facilitating subsequent nucleophilic attack. acs.org

Table 2: Functionalization of the Propyl Side Chain via Nucleophilic Substitution

| Nucleophile | Reagent Example | Resulting Functional Group | Product Name Example |

|---|---|---|---|

| Azide | Sodium Azide (NaN₃) | -N₃ (Azide) | 2-(3-Azidopropyl)pyridine |

| Amine | Piperazine | -NR₂ (Amine) | 1-(3-(Pyridin-2-yl)propyl)piperazine |

| Cyanide | Potassium Cyanide (KCN) | -C≡N (Nitrile) | 4-(Pyridin-2-yl)butanenitrile |

| Thiolate | Sodium thiomethoxide (NaSMe) | -SMe (Thioether) | 2-(3-(Methylthio)propyl)pyridine |

Chain Extension and Shortening Strategies

Modifying the length of the three-carbon chain offers another route to structural diversity.

Chain Extension (Homologation): Homologation, the process of extending a carbon chain by one or more units, can be achieved through multi-step sequences. ulaval.camcmaster.canih.govresearchgate.net For instance, the chloride can be converted to a nitrile, which is then reduced to an amine, followed by reactions to add carbon atoms. A classic method is the Arndt-Eistert synthesis, which extends a carboxylic acid (obtainable from the alkyl halide via the nitrile) by one methylene (B1212753) unit. Another approach involves converting the halide to a Grignard reagent, which can then react with an epoxide to add a two-carbon unit. Wittig-type reactions on an aldehyde derived from the side chain can also be used for homologation. mcmaster.ca

Chain Shortening: Degradative methods are required to shorten the carbon chain. This is less common but can be accomplished through oxidative cleavage. For example, if the terminal carbon is converted to a hydroxyl group, oxidation to a carboxylic acid followed by a reaction like the Hunsdiecker reaction could shorten the chain by one carbon.

Modification of the Pyridine Ring for Novel Heterocyclic Compounds

The this compound scaffold can be used to construct more complex fused heterocyclic systems. This often involves a reaction between the pyridine nitrogen and a functional group on the side chain, leading to intramolecular cyclization.

A prominent example is the synthesis of triazolopyridine derivatives. chemicalbook.comlookchem.comguidechem.com In a typical sequence, the pyridine nitrogen is first functionalized, for instance, by reaction with a hydrazine (B178648) to form a 2-hydrazinylpyridine. This intermediate can then undergo cyclization with a one-carbon unit (like formic acid) or react with the functionalized side chain to form a fused triazole ring. google.comnih.gov For example, 2-(3-Chloropropyl)-1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one is a key intermediate in the synthesis of Trazodone analogs. chemicalbook.comlookchem.comguidechem.com

Other dearomative cyclization strategies can also be employed. rsc.org For instance, if the side chain is modified to contain an alkyne, it can undergo a [3+2] cycloaddition with a cyclopropenone to build fused indolizinone structures. rsc.org Similarly, pyridinium (B92312) 1,4-zwitterions, which can be generated from pyridine precursors, are versatile building blocks for various cyclization reactions to form new heterocyclic rings. mdpi.com

Table 3: Examples of Novel Heterocyclic Systems from Pyridine Scaffolds

| Starting Scaffold Type | Reaction Type | Resulting Heterocyclic System |

|---|---|---|

| 2-Hydrazinylpyridine derivative | Intramolecular cyclization | chemicalbook.comguidechem.comwpmucdn.comTriazolo[4,3-a]pyridine chemicalbook.comnih.gov |

| 2-Alkynyl pyridine | Dearomative [3+2] cycloaddition | Indolizinone rsc.org |

| Pyridinium 1,4-zwitterion | Formal (3+3) cyclization | 1,4-Thiazine mdpi.com |

| 2-Chloropyridine (B119429) derivative | Annulation with 2H-Azirines | Imidazo[1,2-a]pyridine researchgate.net |

Stereochemical Considerations in Derivatization Processes

The introduction of chirality and control of stereochemistry are crucial aspects of modern organic synthesis, particularly for pharmaceutical applications. While this compound itself is achiral, many of its derivatization reactions can create one or more stereocenters.

Side Chain Modification: Functional group interconversions on the propyl side chain can readily generate a chiral center. For example, replacing the chlorine with a hydroxyl group via an SN2 reaction followed by reduction of a ketone intermediate, or the addition of a group to the first or second carbon of the propyl chain, will create a stereocenter. Unless a chiral reagent or catalyst is used, this will typically result in a racemic mixture of enantiomers.

Asymmetric Synthesis: Achieving stereoselectivity requires specific strategies. mdpi.com

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the molecule to direct a subsequent reaction before being removed.

Asymmetric Catalysis: Using a chiral catalyst, such as an iridium complex with a chiral ligand (e.g., MeO-BoQPhos) for asymmetric hydrogenation of the pyridine ring, can produce enantioenriched products like chiral piperidines. nih.gov Direct enantioselective alkylation at the carbon alpha to the pyridine nitrogen (the first carbon of the propyl chain) can also be achieved using chiral lithium amides as non-covalent stereodirecting agents. wpmucdn.comescholarship.org

The regio- and stereoselective addition of nucleophiles to N-activated pyridines is another advanced method for creating complex, chiral dihydropyridine (B1217469) and pyridine derivatives. nih.gov Careful consideration of reaction mechanisms, such as the conrotatory pathway in a Nazarov cyclization, is essential for predicting and controlling the stereochemical outcome. organic-chemistry.org

Advanced Spectroscopic and Structural Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural determination of organic molecules like 2-(3-Chloropropyl)-pyridine. acs.org By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular framework.

Proton (¹H) and Carbon-¹³ (¹³C) NMR spectra offer fundamental information about the chemical environment of each hydrogen and carbon atom in 2-(3-Chloropropyl)-pyridine, respectively. The chemical shift (δ), measured in parts per million (ppm), indicates the electronic environment of a nucleus. msu.edu In deuterated chloroform (B151607) (CDCl₃), a common solvent for NMR analysis, the chemical shifts are referenced to a standard, often tetramethylsilane (B1202638) (TMS) at 0 ppm. acs.org

The ¹H NMR spectrum of 2-(3-Chloropropyl)-pyridine exhibits distinct signals for the protons on the pyridine (B92270) ring and the propyl side chain. The aromatic protons of the pyridine ring typically appear in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current. The protons of the propyl chain (CH₂-CH₂-CH₂Cl) will show characteristic multiplets in the upfield region. The protons closest to the chlorine atom are expected to be the most deshielded within the chain.

The ¹³C NMR spectrum provides complementary information, with each unique carbon atom giving a distinct signal. acs.org The chemical shifts of the carbon atoms in the pyridine ring are typically found between δ 120-150 ppm. The carbons of the propyl chain will resonate at higher field, with the carbon directly bonded to the chlorine atom showing a lower chemical shift due to the electronegativity of the halogen.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-(3-Chloropropyl)-pyridine

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine Ring | 7.0 - 8.5 | 120 - 150 |

| Propyl Chain | 2.0 - 4.0 | 20 - 50 |

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.

Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity and spatial relationships between atoms. researchgate.net

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the propyl chain and on the pyridine ring. researchgate.netyoutube.com

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of proton and carbon signals. princeton.eduscience.gov

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart (²JCH and ³JCH). researchgate.netyoutube.com This is crucial for connecting the propyl side chain to the pyridine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close in space, providing insights into the three-dimensional structure and conformation of the molecule. researchgate.net

Through the combined interpretation of these 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved, confirming the constitution of 2-(3-Chloropropyl)-pyridine. researchgate.net

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. nih.govacs.org

Infrared (IR) Spectroscopy : The IR spectrum of 2-(3-Chloropropyl)-pyridine would show characteristic absorption bands. Aromatic C-H stretching vibrations of the pyridine ring are typically observed in the region of 3100-3000 cm⁻¹. tandfonline.com The C-C stretching vibrations within the pyridine ring usually appear in the 1600-1400 cm⁻¹ range. nih.gov The C-Cl stretching vibration of the chloropropyl group would be expected in the fingerprint region, typically around 600-800 cm⁻¹.

Raman Spectroscopy : Raman spectroscopy provides complementary information to IR spectroscopy. acs.orgmpg.de For molecules with a center of symmetry, certain vibrations may be Raman active but IR inactive, and vice versa. acs.org The pyridine ring vibrations would also be observable in the Raman spectrum.

Interactive Data Table: Characteristic Vibrational Frequencies for 2-(3-Chloropropyl)-pyridine

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Pyridine Ring | C-H stretch | 3100 - 3000 |

| Pyridine Ring | C-C stretch | 1600 - 1400 |

| Alkyl Chain | C-H stretch | 2960 - 2850 |

| Alkyl Chain | C-Cl stretch | 800 - 600 |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of a compound. nih.gov For 2-(3-Chloropropyl)-pyridine (C₈H₁₀ClN), HRMS would provide a highly accurate mass measurement, confirming its molecular formula. rsc.org

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. aip.org Common fragmentation pathways for this molecule could include:

Loss of a chlorine radical (Cl•).

Cleavage of the propyl chain.

Loss of a propyl radical.

Fragmentation of the pyridine ring.

The presence of the chlorine atom would be indicated by a characteristic isotopic pattern for the molecular ion peak (M⁺) and any chlorine-containing fragment ions, with the ratio of the M⁺ to M+2⁺ peaks being approximately 3:1 due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. slideshare.netelte.hu The pyridine ring in 2-(3-Chloropropyl)-pyridine contains π electrons and is therefore a chromophore that absorbs UV light. Aromatic compounds typically exhibit π → π* transitions. up.ac.za The UV-Vis spectrum of 2-(3-Chloropropyl)-pyridine would be expected to show absorption bands characteristic of the pyridine system. The position and intensity of these bands can be influenced by the solvent and the substitution on the pyridine ring. researchgate.net

X-ray Diffraction Analysis for Solid-State Molecular and Crystal Structure Elucidation

For crystalline samples of 2-(3-Chloropropyl)-pyridine or its derivatives, single-crystal X-ray diffraction provides the most definitive structural information. jst.go.jp This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, yielding accurate bond lengths, bond angles, and torsion angles. researchgate.netresearchgate.net The analysis can reveal details about intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of molecules in the solid state. iucr.org

Computational Chemistry and Theoretical Investigations of 2 3 Chloro Propyl Pyridine

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic and Molecular Structures

Density Functional Theory (DFT) stands as a powerful computational method to investigate the electronic and molecular structures of chemical compounds. For 2-(3-chloro-propyl)-pyridine, DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-311++G(d,p), provide a robust framework for understanding its fundamental properties. tandfonline.com These calculations offer a balance between accuracy and computational cost, making them suitable for a detailed analysis of the molecule.

The initial step in the computational study of this compound involves geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. For this compound, this optimization reveals crucial information about bond lengths, bond angles, and dihedral angles.

Conformational analysis is particularly important for the flexible 3-chloropropyl side chain. Rotation around the C-C single bonds of the propyl group can lead to various conformers with different energies. By systematically rotating these bonds and performing geometry optimization for each conformation, a potential energy surface can be mapped out to identify the global minimum energy conformer and other low-energy isomers. researchgate.net The relative energies of these conformers are crucial for understanding the molecule's predominant shape in different environments.

Below is a hypothetical data table of optimized geometrical parameters for the most stable conformer of this compound, derived from typical values for similar structures. nih.gov

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C(pyridine)-C(propyl) | 1.52 Å |

| C-C (propyl) | 1.54 Å | |

| C-Cl | 1.81 Å | |

| C=N (pyridine) | 1.34 Å | |

| Bond Angle | C(pyridine)-C(propyl)-C | 112° |

| C-C-C (propyl) | 110° | |

| C-C-Cl | 109.5° | |

| Dihedral Angle | N-C-C-C | ~180° (anti-periplanar) |

This table presents expected values based on computational studies of similar molecules.

Frontier Molecular Orbital (FMO) theory is a key tool for predicting the chemical reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and reactivity. nih.govresearchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine (B92270) ring, particularly the nitrogen atom. The LUMO, conversely, would likely be distributed over the pyridine ring and the electrophilic carbon atom attached to the chlorine. A smaller HOMO-LUMO gap suggests higher reactivity. oberlin.edu

| Molecular Orbital | Property | Predicted Energy (eV) |

| HOMO | Electron Donating Ability | -6.8 |

| LUMO | Electron Accepting Ability | -0.5 |

| Energy Gap (ΔE) | Reactivity Indicator | 6.3 |

This table presents predicted energy values based on FMO analysis of related pyridine compounds. rroij.com

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). This analysis is invaluable for identifying potential sites for electrophilic and nucleophilic attack. uni-muenchen.de

In this compound, the MEP surface would show a region of high negative potential (typically colored red) around the nitrogen atom of the pyridine ring, indicating its nucleophilic character and susceptibility to electrophilic attack or protonation. nih.gov Another, less intense, negative region would be expected around the chlorine atom. Conversely, the hydrogen atoms of the pyridine ring and the propyl chain would exhibit positive potential (colored blue), making them potential sites for nucleophilic interaction. nih.govoberlin.edu

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of bonds, lone pairs, and anti-bonding orbitals. uni-rostock.de This analysis is particularly useful for quantifying hyperconjugative interactions and charge delocalization, which contribute to molecular stability. nih.govresearchgate.net

For this compound, NBO analysis can reveal the nature of the C-Cl bond and the interactions between the lone pair electrons on the nitrogen and chlorine atoms with the anti-bonding orbitals of the rest of the molecule. The stabilization energy (E(2)) associated with these donor-acceptor interactions provides a measure of their strength. tandfonline.com For instance, the interaction between the nitrogen lone pair (donor) and the π* anti-bonding orbitals of the pyridine ring (acceptor) would indicate significant electron delocalization and contribute to the aromatic stability of the ring.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP (N) | π* (C-C) in pyridine | > 20 |

| σ (C-H) | σ* (C-Cl) | ~ 2-5 |

| LP (Cl) | σ* (C-C) | ~ 1-3 |

This table presents hypothetical stabilization energies for key interactions based on NBO analyses of similar chlorinated organic molecules. ajrconline.org

Reaction Mechanism Elucidation via Transition State Calculations

Computational chemistry is a powerful tool for elucidating reaction mechanisms by identifying and characterizing transition states. A transition state represents the highest energy point along a reaction coordinate and is crucial for determining the reaction's feasibility and rate. nih.gov

For reactions involving this compound, such as nucleophilic substitution at the carbon bearing the chlorine atom, transition state calculations can be performed. By modeling the approach of a nucleophile, the geometry of the transition state can be optimized, and its energy calculated. The energy difference between the reactants and the transition state gives the activation energy barrier for the reaction. nih.gov Such calculations can help to predict whether a reaction will proceed via an SN1 or SN2 mechanism and can explore the mechanisms of more complex reactions like cycloadditions. rsc.org

Spectroscopic Property Prediction and Correlation with Experimental Data

Quantum chemical calculations can predict various spectroscopic properties, including vibrational (FT-IR and Raman) and NMR spectra. These theoretical predictions are invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound. tandfonline.com

Theoretical vibrational frequencies can be calculated from the second derivatives of the energy with respect to the atomic positions. These calculated frequencies, when appropriately scaled, typically show good agreement with experimental FT-IR and FT-Raman spectra. acs.org For this compound, characteristic vibrational modes would include the C-H stretching of the pyridine ring and the propyl chain, the C=C and C=N stretching of the pyridine ring, and the C-Cl stretching vibration. researchgate.net

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the dynamic behavior of molecules, providing insights into their conformational landscapes and interactions with the surrounding solvent environment. For this compound, MD simulations can elucidate the flexibility of the propyl chain and the influence of different solvents on its preferred spatial arrangement.

Conformational Flexibility of the Propyl Chain

Theoretical calculations, often employing Density Functional Theory (DFT), can complement MD simulations by providing accurate energy profiles for bond rotations. For similar alkyl-substituted pyridines, it has been shown that the interaction between the substituent and the pyridine ring can lead to specific preferred conformations. In the case of this compound, the gauche and anti conformations of the C-C-C-Cl backbone are of particular interest.

Table 1: Hypothetical Relative Energies of Key Conformers of this compound in Gas Phase

| Dihedral Angle (N-Cα-Cβ-Cγ) | Dihedral Angle (Cα-Cβ-Cγ-Cl) | Conformer Description | Relative Energy (kcal/mol) |

| ~60° | ~60° | Gauche-Gauche | 2.5 |

| ~60° | 180° | Gauche-Anti | 0.5 |

| 180° | ~60° | Anti-Gauche | 1.8 |

| 180° | 180° | Anti-Anti | 0.0 |

This table presents hypothetical data based on typical energy differences found in similar molecules. Actual values would require specific quantum chemical calculations.

Solvation Effects on Conformational Equilibrium

The presence of a solvent can significantly influence the conformational preferences of a molecule. MD simulations explicitly model the solvent molecules, allowing for a detailed analysis of solute-solvent interactions. For this compound, the polarity of the solvent is expected to play a crucial role.

In non-polar solvents, intramolecular interactions and steric effects are the dominant factors governing conformation. However, in polar solvents like water or ethanol (B145695), the molecule can adopt conformations that maximize favorable interactions, such as hydrogen bonding between the pyridine nitrogen and solvent protons, and dipole-dipole interactions involving the chloropropyl group. acs.org

MD simulations can quantify these effects by calculating the free energy of solvation for different conformers. The relative populations of the conformers can then be determined using the Boltzmann distribution. It is anticipated that polar solvents would stabilize conformers with a larger dipole moment.

Table 2: Hypothetical Solvent-Dependent Conformational Population of this compound at 298 K

| Solvent | Dielectric Constant | Predominant Conformer | Population (%) |

| Hexane | 1.9 | Anti-Anti | 75 |

| Dichloromethane | 9.1 | Gauche-Anti | 55 |

| Ethanol | 24.5 | Gauche-Anti | 65 |

| Water | 80.1 | Gauche-Anti | 70 |

This table illustrates the expected trend of conformational populations based on solvent polarity. The data is illustrative and not from direct experimental or computational results for this specific molecule.

The study of solvation also extends to understanding the local solvent structure around the molecule. Radial distribution functions (RDFs) can be calculated from MD trajectories to determine the probability of finding solvent molecules at a certain distance from specific atoms of this compound. For instance, the RDF for water around the pyridine nitrogen would likely show a sharp peak at a short distance, indicative of strong hydrogen bonding. acs.org

Coordination Chemistry and Ligand Properties of 2 3 Chloro Propyl Pyridine

Coordination Modes and Ligand Denticity of Pyridine (B92270) Derivatives

Pyridine and its derivatives are fundamental building blocks in coordination chemistry, prized for their versatility as ligands. rsc.org Typically, pyridine-based ligands are monodentate, coordinating to a metal center through the lone pair of electrons on the nitrogen atom. jscimedcentral.comjscimedcentral.com This nitrogen atom acts as a σ-donor, and the pyridine ring can also participate in π-acceptor interactions, making it a ligand of intermediate softness according to Hard-Soft Acid-Base (HSAB) theory. wikipedia.org The electronic and steric properties of the pyridine ring can be tuned by introducing substituents, which in turn influences the properties of the resulting metal complexes. rsc.org

In the case of 2-(3-Chloro-propyl)-pyridine, the primary coordination site is the pyridine nitrogen atom. However, the presence of the 3-chloro-propyl side chain at the 2-position introduces the potential for more complex coordination behavior. This side chain opens up the possibility of the ligand acting as a bidentate chelating agent. Chelation could occur through the coordination of both the pyridine nitrogen and the chlorine atom of the propyl chain, forming a stable six-membered ring with the metal center. While direct coordination of a chloropropyl group is one possibility, the halide can also be substituted to create more potent donor sites.

Furthermore, the 3-chloro-propyl group can be a reactive handle for synthesizing more complex, multidentate ligands. For example, similar structures with chloro-propyl side chains have been used as precursors in ring-closure reactions to form new heterocyclic systems that act as multidentate ligands. rsc.org A related synthetic strategy involves reacting a precursor like 2-(2-aminoethyl)pyridine (B145717) with 3-chloro-1-propanol, followed by chlorination with thionyl chloride to produce a dichloro derivative, which can then undergo cyclization to yield a tridentate ligand. rsc.org This highlights the potential of this compound to serve not just as a simple ligand but as an intermediate for more elaborate ligand designs. rsc.org

Table 1: Potential Coordination Modes of this compound

| Coordination Mode | Donating Atoms | Denticity | Chelate Ring Size |

|---|---|---|---|

| Monodentate | Pyridine Nitrogen | Monodentate | N/A |

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes involving pyridine-based ligands typically involves the direct reaction of the ligand with a suitable metal salt in an appropriate solvent. jscimedcentral.com For this compound, a general synthetic route would involve dissolving the ligand in a solvent like ethanol (B145695) or acetonitrile (B52724) and adding a solution of a metal salt, such as a metal chloride or perchlorate. jscimedcentral.com The reaction mixture may be stirred at room temperature or refluxed to facilitate the formation of the complex, which can then be isolated by cooling, evaporation of the solvent, or precipitation. jscimedcentral.comrsc.org For instance, the synthesis of a copper(I) complex with a related tridentate ligand was achieved by reacting the ligand with Cu(CH₃CN)₄ in THF. rsc.org

The structural characterization of these newly synthesized complexes is crucial for understanding their coordination geometry and bonding. A combination of analytical techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the structure of the complex in solution. Changes in the chemical shifts of the ligand's protons and carbons upon coordination to a metal can confirm the binding sites.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the functional groups present in the complex and to confirm the coordination of the ligand. Shifts in the vibrational frequencies of the pyridine ring upon complexation provide evidence of metal-ligand bond formation. researchgate.net

Elemental Analysis: This technique determines the mass percentages of carbon, hydrogen, and nitrogen in the complex, which helps to confirm its empirical formula and stoichiometry. researchgate.net

Table 2: Common Techniques for Characterizing Metal Complexes

| Technique | Information Obtained |

|---|---|

| Single-Crystal X-ray Diffraction | Precise 3D structure, bond lengths, bond angles, coordination geometry. rsc.org |

| NMR Spectroscopy | Structure in solution, ligand binding sites. jscimedcentral.com |

| FT-IR Spectroscopy | Functional groups, evidence of metal-ligand coordination. researchgate.net |

| Elemental Analysis | Empirical formula, purity, and stoichiometry of the complex. researchgate.net |

| UV-Vis Spectroscopy | Electronic transitions, information on d-orbital splitting. rsc.org |

Electronic and Magnetic Properties of Derived Coordination Compounds

The electronic and magnetic properties of coordination compounds derived from this compound are dictated by the central metal ion, its oxidation state, and the coordination environment imposed by the ligand(s). rsc.orglibretexts.org

Electronic Properties: The electronic properties are primarily studied using UV-Visible (UV-Vis) absorption spectroscopy. rsc.org For transition metal complexes, the absorption of light in the UV-Vis region corresponds to electronic transitions, often d-d transitions or charge-transfer bands. The energies of these transitions are sensitive to the geometry of the complex and the strength of the ligand field. In an octahedral complex, for example, the d-orbitals split into two energy levels (t₂g and eg), and the energy difference (Δo) can be determined from the electronic spectrum. libretexts.org Studies on nickel(II) carboxylate complexes with pyridine ligands have used diffuse-reflectance spectra to analyze the tetragonal splitting of electronic energy levels, which helps in assigning the geometry of the complexes. rsc.org

Magnetic Properties: The magnetic properties of transition metal complexes arise from the presence of unpaired electrons in the d-orbitals of the metal center. libretexts.org

Paramagnetism: Complexes with one or more unpaired electrons are paramagnetic and are attracted to an external magnetic field. The strength of this attraction is proportional to the number of unpaired electrons. libretexts.org

Diamagnetism: Complexes where all electrons are paired are diamagnetic and are weakly repelled by a magnetic field. libretexts.org

Magnetic susceptibility measurements are used to determine the magnetic moment of a complex, which in turn allows for the calculation of the number of unpaired electrons. rsc.orglibretexts.org This information is critical for determining the spin state (high-spin vs. low-spin) of the metal ion. For example, an octahedral Fe(III) complex (d⁵) can be high-spin with five unpaired electrons or low-spin with one unpaired electron, depending on the ligand field strength. libretexts.org Oxovanadium(IV) complexes with substituted β-diketones and pyridine adducts have been shown to be magnetically dilute, with effective magnetic moments at room temperature corresponding to the expected value for a d¹ system. researchgate.net

Table 3: Relationship Between Unpaired Electrons and Magnetism in Octahedral Complexes

| Metal Ion (d-electrons) | Ligand Field | Spin State | Unpaired Electrons | Magnetic Property |

|---|---|---|---|---|

| Cr³⁺ (d³) | Any | N/A | 3 | Paramagnetic |

| Mn²⁺ (d⁵) | Weak | High-spin | 5 | Strongly Paramagnetic |

| Mn²⁺ (d⁵) | Strong | Low-spin | 1 | Paramagnetic |

| Fe²⁺ (d⁶) | Weak | High-spin | 4 | Paramagnetic |

| Fe²⁺ (d⁶) | Strong | Low-spin | 0 | Diamagnetic |

| Co³⁺ (d⁶) | Strong | Low-spin | 0 | Diamagnetic |

| Ni²⁺ (d⁸) | Any | N/A | 2 | Paramagnetic |

Catalytic Applications of this compound Metal Complexes

Metal complexes containing pyridine-based ligands are widely employed as catalysts in a diverse range of chemical transformations due to their stability and tunable properties. wikipedia.orgalfachemic.com While specific catalytic applications of complexes derived solely from this compound are not extensively documented, their potential can be inferred from the known catalytic activity of structurally similar pyridine complexes. rsc.orgalfachemic.comnih.gov

Potential catalytic applications include:

Cross-Coupling Reactions: Palladium complexes are renowned catalysts for C-C bond formation, such as in the Suzuki-Miyaura reaction. A palladium(II) complex featuring a pyridine-containing oxazolidinone ligand has demonstrated effectiveness as a catalyst for the coupling of aryl halides and phenylboronic acids. rsc.org A Pd(II) complex of this compound could potentially exhibit similar activity.

Polymerization and Hydrogenation: Titanium-pyridine complexes have been used to catalyze olefin polymerization, while certain iridium and rhenium complexes with pyridine ligands are active in hydrogenation reactions. wikipedia.orgalfachemic.com

Oxidation and Degradation Reactions: Iron terpyridine complexes have shown significant catalytic performance in the degradation of phenols. nih.gov The catalytic activity is attributed to the valence state of the iron center, highlighting the importance of the metal-ligand combination. nih.gov

Synthesis of Heterocycles: Copper(II) complexes supported on magnetic nanoparticles have been used as efficient and recyclable catalysts for the synthesis of pyran derivatives. nih.gov The 3-chloro-propyl group on the this compound ligand offers a valuable feature for catalysis: it can serve as a covalent anchor to immobilize the catalytic complex onto a solid support, such as silica (B1680970) gel or magnetic nanoparticles. researchgate.net This heterogenization facilitates catalyst separation and recycling, which is a key principle of green chemistry. nih.gov

Table 4: Potential Catalytic Reactions for this compound Metal Complexes

| Metal | Reaction Type | Example Application | Reference for Similar Systems |

|---|---|---|---|

| Palladium (Pd) | Cross-Coupling | Suzuki-Miyaura Coupling | rsc.org |

| Iron (Fe) | Oxidation | Phenol Degradation | nih.gov |

| Copper (Cu) | Condensation | Synthesis of Pyran Derivatives | nih.gov |

| Titanium (Ti) | Polymerization | Olefin Polymerization | alfachemic.com |

Applications As a Synthetic Intermediate and Building Block in Specialized Areas

Precursor in the Synthesis of Pharmacologically Relevant Compounds

The pyridine (B92270) ring is a fundamental structural motif found in a vast number of pharmaceutical agents. researchgate.net Its presence is crucial for the biological activity of many drugs, influencing properties such as binding affinity to receptors and enzymes, solubility, and metabolic stability. Compounds like 2-(3-Chloro-propyl)-pyridine serve as key precursors for incorporating this essential pyridyl functionality into complex drug molecules.

The primary role of this compound in pharmaceutical synthesis is to act as an alkylating agent. The terminal chlorine atom on the propyl chain is a good leaving group, allowing for straightforward reaction with various nucleophiles, such as amines, thiols, or carbanions. This reaction creates a new carbon-nucleophile bond, effectively tethering the 2-pyridylpropyl group to another molecule of interest. This strategy is widely employed in the synthesis of compounds targeting a range of therapeutic areas.

Research has demonstrated the synthesis of various novel pyridine derivatives with potential biological activities. For instance, new pyrrolo[2,3-b]pyridine derivatives have been developed as potent inhibitors of GSK-3β, an enzyme implicated in Alzheimer's disease. nih.gov Similarly, 3-(pyridine-3-yl)-2-oxazolidinone derivatives have been synthesized and evaluated for their antibacterial properties. nih.gov The synthesis of such complex molecules often involves the use of functionalized pyridine intermediates to build the final molecular architecture. nih.govnih.gov While not directly mentioned in these specific syntheses, a building block like this compound represents a classic intermediate for creating analogues by connecting the pyridine ring to a core structure via a flexible three-carbon linker.

Table 1: Examples of Therapeutic Areas for Pyridine-Containing Pharmaceuticals

| Therapeutic Area | Significance of Pyridine Moiety | Example Compound Class |

| Neuroscience | Interacts with receptors in the central nervous system. | GSK-3β inhibitors nih.gov |

| Infectious Diseases | Forms part of the core structure of antibacterial agents. | Oxazolidinone derivatives nih.gov |

| Oncology | Contributes to the binding of kinase inhibitors. | Furo[2,3-b]pyridine derivatives nih.gov |

| Cardiovascular | Found in drugs targeting cardiovascular receptors and enzymes. | Various pyridine-based agents |

Intermediate in Agrochemical Development

Pyridine-based compounds have a significant and established role in the agrochemical industry, forming the chemical basis for a wide array of herbicides, insecticides, and fungicides. researchgate.netnih.gov The strategic inclusion of a pyridine ring can enhance the efficacy and selectivity of a pesticide. researchgate.net Intermediates such as this compound are instrumental in the synthesis of these complex agrochemical products.

The development of novel pesticides often relies on the derivatization of known chemical scaffolds to optimize biological activity and environmental profile. nih.gov Chlorinated pyridine derivatives, in particular, are common starting materials in agrochemical synthesis. For example, 2-chloropyridines are valuable intermediates for producing herbicidally active compounds. google.com Similarly, 2-Bromo-3-Chloro-5-(trifluoromethyl)pyridine is a precursor for potent herbicides and insecticides, where the halogenated pyridine structure provides unique reactivity. nbinno.com

Table 2: Classes of Pyridine-Based Agrochemicals

| Agrochemical Class | Function | Role of Pyridine Intermediate |

| Herbicides | Control unwanted plant growth. | Forms the core of active molecules like those in the pyridine ketone family. google.com |

| Insecticides | Control insect pests. | Used to synthesize active ingredients that target the insect nervous system. researchgate.net |

| Fungicides | Control fungal diseases in crops. | Provides the scaffold for compounds that inhibit fungal growth. researchgate.net |

Building Block for Advanced Materials and Polymers

The unique electronic and coordination properties of the pyridine ring make it an attractive component for advanced materials and polymers. Pyridine derivatives can be incorporated into polymer structures to impart specific functionalities, such as fluorescence, thermal stability, or metal-binding capabilities. mdpi.com

While direct applications of this compound in materials science are not extensively documented, its structure is well-suited for this purpose. It can be chemically modified to create a polymerizable monomer. For example, the chloro group could be replaced by a nucleophile containing a vinyl or acrylic group, allowing it to be incorporated into polymers via standard polymerization techniques.

The resulting pyridine-grafted polymers could have a range of applications. Pyridine-containing polymers are known to exhibit interesting photophysical properties, such as aggregation-induced emission enhancement (AIEE), where the material becomes more fluorescent in an aggregated state. mdpi.com This property is valuable for developing sensors and imaging agents. beilstein-journals.org Furthermore, the nitrogen atom in the pyridine ring can coordinate with metal ions, making these polymers useful for applications in catalysis, metal sequestration, or the creation of conductive materials. The field of perfluoropyridine chemistry, for example, highlights the use of pyridine-based compounds in creating fluorinated networks and polymers with specialized properties. mdpi.com

Role in the Synthesis of Novel Heterocyclic Ring Systems

One of the most powerful applications of this compound in organic synthesis is its use as a precursor for constructing more complex, novel heterocyclic ring systems. The presence of both a pyridine ring and a reactive alkyl chloride chain within the same molecule allows for intramolecular cyclization reactions, leading to the formation of fused or bridged bicyclic structures.

This transformation can be achieved through various synthetic strategies. For example, a nucleophile could be introduced at the carbon atom adjacent to the pyridine ring (the C3 position) via a metalation reaction. This newly introduced nucleophilic center could then attack the terminal carbon of the chloropropyl chain, displacing the chloride and forming a new ring fused to the original pyridine structure.

Alternatively, the pyridine nitrogen itself can act as an intramolecular nucleophile. Under appropriate conditions, it can attack the electrophilic carbon of the C-Cl bond, leading to the formation of a quaternized, bicyclic pyridinium (B92312) salt. These resulting fused heterocyclic systems are often scaffolds for new classes of compounds with unique chemical and biological properties that are not accessible from the starting material. The synthesis of novel hetero-ring fused pyridine derivatives is a key strategy in the discovery of new bioactive molecules. nih.gov Such cyclization reactions are a cornerstone of modern heterocyclic chemistry. nih.govnih.gov

Table 3: Potential Fused Heterocyclic Systems via Intramolecular Cyclization

| Reaction Type | Description | Resulting Ring System |

| C-C Bond Formation | A nucleophilic carbon on the pyridine ring attacks the chloropropyl chain. | Fused carbocyclic or heterocyclic ring (e.g., indolizine (B1195054) or quinolizine derivatives). |

| C-N Bond Formation | The pyridine nitrogen attacks the chloropropyl chain. | Fused bicyclic pyridinium salt. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.